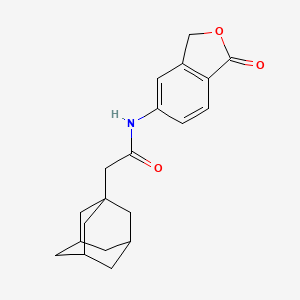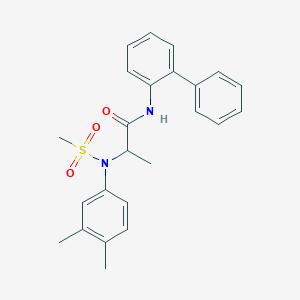![molecular formula C16H15N3O3S B4193137 1-[3-(benzylsulfonyl)propanoyl]-1H-1,2,3-benzotriazole](/img/structure/B4193137.png)
1-[3-(benzylsulfonyl)propanoyl]-1H-1,2,3-benzotriazole
Übersicht
Beschreibung
1-[3-(benzylsulfonyl)propanoyl]-1H-1,2,3-benzotriazole, commonly referred to as BzS-Pro-OBt, is a benzotriazole derivative that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white solid that is soluble in organic solvents and has a molecular weight of 383.48 g/mol.
Wirkmechanismus
The mechanism of action of BzS-Pro-OBt involves the inhibition of PTPs, which are enzymes that play a crucial role in the regulation of various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting PTPs, BzS-Pro-OBt can activate signaling pathways and modulate cellular functions. This can lead to the inhibition of cancer cell proliferation, the suppression of viral replication, and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
BzS-Pro-OBt has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, BzS-Pro-OBt has been shown to inhibit the replication of several viruses, including hepatitis C virus, human immunodeficiency virus, and herpes simplex virus. Moreover, BzS-Pro-OBt has been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
BzS-Pro-OBt has several advantages and limitations for lab experiments. One of the main advantages is its potential applications in various fields, including cancer research, virology, and microbiology. In addition, BzS-Pro-OBt is relatively easy to synthesize and has been shown to exhibit high yield and purity. However, one of the main limitations of BzS-Pro-OBt is its limited solubility in water, which can make it difficult to use in some experiments. Moreover, the potential toxicity of BzS-Pro-OBt should be carefully evaluated before using it in any experiments.
Zukünftige Richtungen
There are several future directions for the scientific research of BzS-Pro-OBt. One of the main directions is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Moreover, further studies are needed to investigate the potential applications of BzS-Pro-OBt in various fields, including cancer research, virology, and microbiology. In addition, the potential toxicity of BzS-Pro-OBt should be carefully evaluated to ensure its safety for use in experiments. Finally, the development of new derivatives of BzS-Pro-OBt with improved solubility and bioactivity could lead to the discovery of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
BzS-Pro-OBt has been widely used in scientific research due to its potential applications in various fields. It has been reported to exhibit anticancer, antiviral, and antibacterial activities. In addition, BzS-Pro-OBt has been shown to inhibit protein tyrosine phosphatases (PTPs), which are involved in the regulation of various cellular processes. This inhibition can lead to the activation of signaling pathways and the modulation of cellular functions.
Eigenschaften
IUPAC Name |
1-(benzotriazol-1-yl)-3-benzylsulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-16(19-15-9-5-4-8-14(15)17-18-19)10-11-23(21,22)12-13-6-2-1-3-7-13/h1-9H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJPTFNLJHQVBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CCC(=O)N2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzotriazol-1-yl)-3-(benzylsulfonyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



acetate](/img/structure/B4193058.png)
![4-methyl-N-{4-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4193076.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)tetrahydro-2-furancarboxamide](/img/structure/B4193087.png)
![7-(2-furylmethyl)-3-[3-(4-morpholinyl)propyl]-5,6-diphenyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B4193090.png)


![4-[(2-fluorobenzyl)oxy]-3-iodo-5-methoxybenzonitrile](/img/structure/B4193109.png)
![1-benzyl-4-{5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitrophenyl}piperazine](/img/structure/B4193116.png)
![3-[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-(2-fluorophenyl)propanamide](/img/structure/B4193131.png)
![3-amino-N-[2-(dimethylamino)ethyl]-6-phenyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4193135.png)
![4-(2-methoxypyridin-3-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B4193143.png)
![ethyl 1-[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4193150.png)

![1-[1-(2-chlorobenzyl)-7-ethyl-1H-indol-3-yl]ethanone](/img/structure/B4193173.png)